N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo-pyrimidinone core linked to a benzodioxole moiety via a thioacetamide bridge. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) is a fused aromatic ring system with two oxygen atoms, which is often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-13(2)6-7-26-20(28)19-15(10-25(3)24-19)23-21(26)31-11-18(27)22-9-14-4-5-16-17(8-14)30-12-29-16/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBABMDLWRTCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.5 g/mol. The structure features a benzo[d][1,3]dioxole moiety and a pyrazolo[4,3-d]pyrimidine derivative, which are known for their diverse biological activities.
Structural Characteristics
| Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused aromatic system known for its antioxidant and anti-inflammatory properties. |
| Pyrazolo[4,3-d]pyrimidine | A bicyclic structure that often exhibits antitumor and antimicrobial activities. |
| Thioacetamide Group | Enhances the compound's reactivity and potential biological interactions. |
Antitumor Activity
Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in cell proliferation and survival pathways. The thioacetamide moiety may enhance binding affinity to target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[4,3-d]pyrimidine core have been shown to significantly alter potency:
- Substitution Patterns : Variations in substituents on the dioxole or pyrazolo rings can lead to increased or decreased activity.
- Lipophilicity : The introduction of hydrophobic groups enhances membrane permeability and bioavailability.
Case Study 1: Anticancer Activity
In a study focused on a series of pyrazolo[4,3-d]pyrimidine derivatives, it was found that compounds with a benzo[d][1,3]dioxole substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study reported an analogue displaying an IC50 value of 16.19 μM against HCT-116 cells .
Case Study 2: Antimicrobial Properties
Another study evaluated similar compounds for their antimicrobial activity against various bacterial strains. The results indicated that derivatives containing the dioxole moiety showed promising antibacterial effects, suggesting potential applications as antibacterial agents .
Comparaison Avec Des Composés Similaires
Table 1: Structural Comparison of Benzodioxole Derivatives
Pyrimidine and Thioacetamide Analogues
Thiazolo-pyrimidine derivatives, such as compounds 11a and 11b (), share the pyrimidine core and sulfur-containing linkages. For example, compound 11a (C20H10N4O3S) features a thiazolo[3,2-a]pyrimidine scaffold with a 2,4,6-trimethylbenzylidene substituent. Synthetic yields (~68% for 11a) and spectral data (e.g., IR peaks at 2,219 cm⁻¹ for CN groups) provide benchmarks for comparing synthetic feasibility and structural validation .
Table 2: Comparison of Pyrimidine-Based Analogues
Bioactivity Profile Correlation
highlights that compounds with structural similarities often cluster into groups with comparable bioactivity profiles. For instance, benzothiazole derivatives (e.g., compound 5d in ) exhibit anti-inflammatory and antibacterial activities, likely due to their sulfur-rich scaffolds. The target compound’s thioacetamide group may similarly enhance interactions with cysteine-rich protein targets, such as kinases or oxidoreductases .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (), the target compound can be compared to known inhibitors. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics . Applying these metrics to the target compound could predict its affinity for HDACs or related enzymes.
Table 3: Similarity Indexing and Pharmacokinetic Comparison
| Metric | Target Compound (Predicted) | Aglaithioduline | SAHA |
|---|---|---|---|
| Tanimoto Coefficient | N/A | 0.70 (vs. SAHA) | 1.00 (reference) |
| LogP | ~3.5 (est.) | 3.2 | 3.1 |
| Molecular Weight | ~470 g/mol | 456 g/mol | 264 g/mol |
Key Research Findings
Structural Insights: The benzodioxole and pyrazolo-pyrimidinone moieties distinguish the target compound from iridoid glycosides (e.g., verminoside) and thiazolo-pyrimidines, but shared sulfur-containing groups suggest overlapping reactivity .
Synthetic Feasibility : Yields for analogous compounds (e.g., 57–68% in ) indicate moderate synthetic accessibility, dependent on substituent complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
